molecular formula C14H18N2O4 B354702 4-Oxo-4-{3-[(propylamino)carbonyl]-anilino}butanoic acid CAS No. 940458-20-8

4-Oxo-4-{3-[(propylamino)carbonyl]-anilino}butanoic acid

Cat. No.: B354702
CAS No.: 940458-20-8
M. Wt: 278.3g/mol
InChI Key: KHAZBIWLSPQQFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Oxo-4-{3-[(propylamino)carbonyl]-anilino}butanoic acid is a synthetic organic compound with the molecular formula C14H18N2O4 and a molecular weight of 278.31 g/mol . This compound is characterized by the presence of a butanoic acid backbone with an anilino group and a propylamino carbonyl substituent. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-{3-[(propylamino)carbonyl]-anilino}butanoic acid typically involves the reaction of aniline derivatives with butanoic acid derivatives under controlled conditions. The reaction may involve steps such as acylation, amidation, and oxidation to achieve the desired product . Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated control systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-{3-[(propylamino)carbonyl]-anilino}butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, nitrated, or halogenated compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Oxo-4-{3-[(propylamino)carbonyl]-anilino}butanoic acid include:

Uniqueness

This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research applications .

Properties

IUPAC Name

4-oxo-4-[3-(propylcarbamoyl)anilino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-2-8-15-14(20)10-4-3-5-11(9-10)16-12(17)6-7-13(18)19/h3-5,9H,2,6-8H2,1H3,(H,15,20)(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHAZBIWLSPQQFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=CC=C1)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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